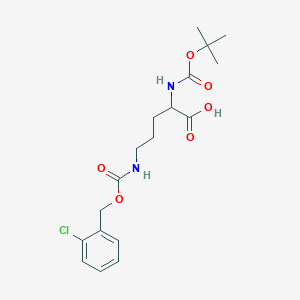
Boc-Orn(2-chloro-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-Butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using a tert-butyloxycarbonyl (Boc) group. Subsequently, the δ-amino group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .
Industrial Production Methods
Industrial production of Boc-Orn(2-Cl-Z)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Boc-Orn(2-Cl-Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Cl-Z protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while hydrogenation or acidic conditions are used for 2-Cl-Z group removal.
Major Products Formed
The major products formed from these reactions are peptides and polypeptides with specific sequences, depending on the intended synthesis .
Scientific Research Applications
Boc-Orn(2-Cl-Z)-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, facilitating the study of protein structure and function.
Biology: In the synthesis of peptide-based inhibitors and substrates for enzyme studies.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and 2-Cl-Z) prevent side reactions during the synthesis process, ensuring the formation of the desired peptide bonds. The removal of these protective groups at specific stages allows for the sequential addition of amino acids to form the target peptide .
Comparison with Similar Compounds
Similar Compounds
Boc-Orn(Z)-OH: Similar to Boc-Orn(2-Cl-Z)-OH but with a benzyloxycarbonyl (Z) group instead of a 2-chlorobenzyloxycarbonyl group.
Boc-Lys(2-Cl-Z)-OH: A derivative of lysine with similar protective groups.
Boc-Dab(2-Cl-Z)-OH: A derivative of 2,4-diaminobutyric acid with similar protective groups.
Uniqueness
Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides additional steric hindrance and stability compared to the benzyloxycarbonyl group. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSQCSRXFQXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
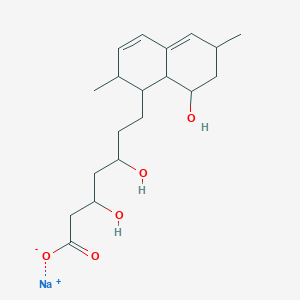

![3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine](/img/structure/B13399663.png)
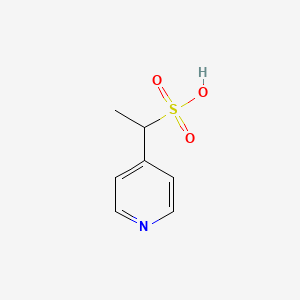
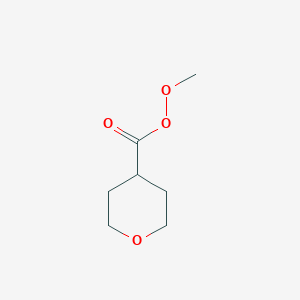
![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13399690.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
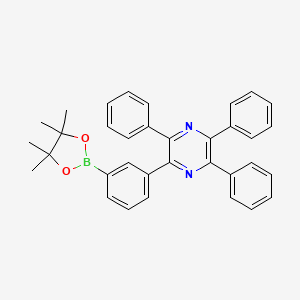
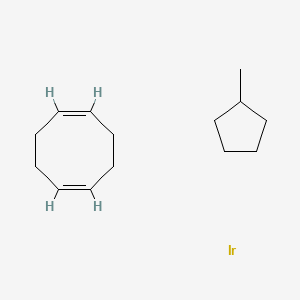
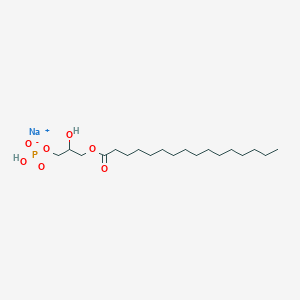
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)
![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)
